molecular formula C8H8O5S B1210078 alpha-Sulfophenylacetic acid CAS No. 41360-32-1

alpha-Sulfophenylacetic acid

Cat. No. B1210078
CAS RN: 41360-32-1
M. Wt: 216.21 g/mol
InChI Key: USNMCXDGQQVYSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Alpha-Sulfophenylacetic acid and its derivatives are synthesized through various methods, including acylation of diazomethyl anions with N-acylbenzotriazoles, leading to the formation of α-diazo-β-keto esters, phosphonates, and sulfones (Pramanik & Rastogi, 2016). Another method involves the asymmetric synthesis of fused bicyclic amino acids that have a hexahydro-cyclopenta[c]pyridine skeleton via intramolecular Pauson-Khand reaction (Guenter & Gais, 2003).

Molecular Structure Analysis

The molecular structure of alpha-Sulfophenylacetic acid derivatives has been analyzed through the synthesis of α,β-epoxy sulfoxides as intermediates, which are then transformed into α-amino ketones and α-amino aldehydes through aminolysis (Satoh, Kaneko, Sakata, & Yamakawa, 1986).

Chemical Reactions and Properties

Chemical reactions involving alpha-Sulfophenylacetic acid include the one-pot synthesis of α-aminophosphonates from aldehydes and ketones, catalyzed by a sulfonic acid functionalized ionic liquid (Akbari & Heydari, 2009). Additionally, decarboxylative allylation using sulfones as surrogates of alkanes has been studied for its high yield and regiospecificity (Weaver & Tunge, 2008).

Physical Properties Analysis

The physical properties of alpha-Sulfophenylacetic acid derivatives have been explored, particularly in the context of their synthesis and potential applications in organic synthesis and materials science. However, specific studies directly analyzing the physical properties of these compounds are not highlighted in the current research findings.

Chemical Properties Analysis

The chemical properties of alpha-Sulfophenylacetic acid derivatives are significant for their use in organic synthesis. For example, the synthesis and characterization of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles showcase the potential of these compounds as novel acid magnetic catalysts for organic reactions (Zamani & Izadi, 2013).

Scientific Research Applications

1. Biological Activity and Molecular Interactions

Alpha-Sulfophenylacetic acid plays a role in molecular interactions and biological activities. It's found in perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), both of which exhibit multiple toxicities and biological activities through activation of the alpha isotype of peroxisome proliferator-activated receptors (PPARs). These interactions affect lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. Notably, alpha-Sulfophenylacetic acid can impact immunomodulation in experimental animals, altering inflammatory responses, cytokine production, and antibody synthesis (DeWitt et al., 2009).

2. Chemical Synthesis and Structural Analysis

Alpha-Sulfophenylacetic acid is a crucial component in the synthesis of certain pharmaceutical compounds. Its absolute configuration as part of the antipseudomonal semisynthetic penicillin, (-)-alpha-sulfobenzylpenicillin, has been confirmed through X-ray analysis. This confirms its role in the D-series of these compounds, indicating its importance in the synthesis of biologically active diastereoisomers (Kamiya et al., 1973).

3. Applications in Organic Synthesis

Alpha-Sulfophenylacetic acid derivatives are utilized in organic synthesis. Its alpha-sulfonyl carbanions, for instance, are valuable in creating zwitterionic synthons, which are key in synthesizing a range of pharmaceuticals like 4-biphenylacetic acid, namoxyrate, xenyhexenic acid, and biphenylpropionic acid. This highlights its role in the synthesis of complex organic molecules, contributing significantly to pharmaceutical development (Costa, Nájera, & Sansano, 2002).

4. Role in Enzyme Inhibition

Alpha-Sulfophenylacetic acid is involved in the development of enzyme inhibitors. For instance, new alpha-substituted succinate-based hydroxamic acids that include derivatives of alpha-Sulfophenylacetic acid have shown promising results as tumor necrosis factor-alpha convertase inhibitors. These compounds have improved potency compared to existing inhibitors, illustrating the potential of alpha-Sulfophenylacetic acid in therapeutic applications (Barlaam et al., 1999).

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-phenyl-2-sulfoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNMCXDGQQVYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30328744
Record name alpha-Sulfophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Sulfophenylacetic acid

CAS RN

41360-32-1
Record name alpha-Sulfophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30328744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Morimoto, H Nomura, T Ishiguro… - Journal of Medicinal …, 1972 - ACS Publications
-Sulfobenzylpenicillin is a new semisynthetic penicillin with a wide-spectrum activity against Gram-positive and Gram-negative bacteria and peculiar in possessing á potent inhibitory …
Number of citations: 35 pubs.acs.org
T Nakata - Chemical reviews, 2005 - ACS Publications
In 1981, brevetoxin-B (BTX-B, 1) was first isolated from the red tide organism Gymnodinium breve, and the unprecedented structure was disclosed by the Lin, Clardy, and Nakanishi …
Number of citations: 374 pubs.acs.org
LLG Mourato, FA Beland… - Chemical research in …, 1999 - ACS Publications
32 P-Postlabeling is an extremely powerful technique for the detection of DNA adducts. Typically, the quantitation of DNA adducts by 32 P-postlabeling is achieved by relative adduct …
Number of citations: 20 pubs.acs.org
PN Rylander - 1948 - Indiana University
Number of citations: 1
S Morimoto, H Nomura, T ISHIGURO… - Chemischer …, 1974 - Wiley Online Library
Number of citations: 2
H Nomura, T Fugono, T Hitaka, I Minami… - Chemischer …, 1974 - Wiley Online Library
Number of citations: 7

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